molecular formula C14H15N3O B12873840 2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12873840
M. Wt: 241.29 g/mol
InChI Key: VKXRTHFCGGBTEP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents and nucleophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-methoxyphenyl)propane: Similar structure but lacks the pyrrole ring and nitrile group.

    2-Methoxyamphetamine: Contains a methoxyphenyl group but differs in the rest of the structure.

    1-(2-Methoxyphenyl)-2-propanamine: Similar to 2-Methoxyamphetamine but with a different substitution pattern.

Uniqueness

2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-amino-1-(2-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)11(9)8-15)12-6-4-5-7-13(12)18-3/h4-7H,16H2,1-3H3

InChI Key

VKXRTHFCGGBTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2OC)C

Origin of Product

United States

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